molecular formula C11H13FO2 B6189118 4-(4-fluorophenyl)oxan-4-ol CAS No. 1339223-85-6

4-(4-fluorophenyl)oxan-4-ol

Cat. No.: B6189118
CAS No.: 1339223-85-6
M. Wt: 196.2
InChI Key:
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Description

4-(4-fluorophenyl)oxan-4-ol is a chemical compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluorophenyl group attached to an oxan-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)oxan-4-ol typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a controlled temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(4-fluorophenyl)oxan-4-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-fluorophenyl)oxan-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxan-4-ol structure can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)oxan-4-ol
  • 4-(4-bromophenyl)oxan-4-ol
  • 4-(4-methylphenyl)oxan-4-ol

Uniqueness

4-(4-fluorophenyl)oxan-4-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-fluorophenyl)oxan-4-ol involves the conversion of a starting material containing a 4-fluorophenyl group into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenol", "epichlorohydrin", "sodium hydroxide", "water", "diethyl ether", "sulfuric acid", "sodium bicarbonate" ], "Reaction": [ "4-fluorophenol is reacted with epichlorohydrin in the presence of sodium hydroxide and water to form 4-(4-fluorophenyl)oxirane.", "The oxirane is then opened using sulfuric acid and water to form 4-(4-fluorophenyl)glycidol.", "The glycidol is then treated with sodium bicarbonate and diethyl ether to form 4-(4-fluorophenyl)oxan-4-ol." ] }

CAS No.

1339223-85-6

Molecular Formula

C11H13FO2

Molecular Weight

196.2

Purity

0

Origin of Product

United States

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